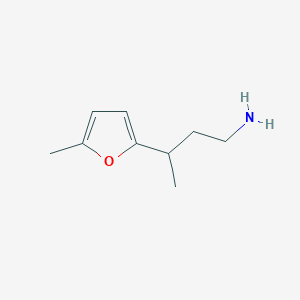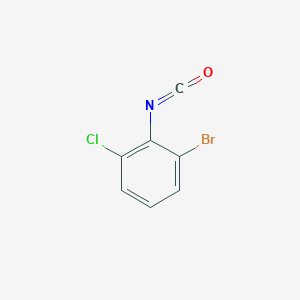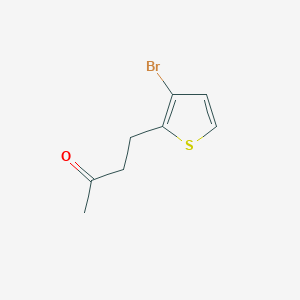
3-(5-Methylfuran-2-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methylfuran-2-yl)butan-1-amine is an organic compound featuring a furan ring substituted with a methyl group and a butan-1-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)butan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 5-hydroxymethylfurfural using silica-supported cobalt nanoparticles . This method is efficient and selective, providing a sustainable route to produce furan-based amines under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The use of reusable catalysts, such as silica-supported cobalt nanoparticles, is favored due to their efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Methylfuran-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Saturated amines.
Substitution: Various substituted amines and amides.
Wissenschaftliche Forschungsanwendungen
3-(5-Methylfuran-2-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(5-Methylfuran-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring and amine group allow it to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetyl-5-methylfuran: A derivative of furan with similar structural features.
Indole derivatives: Compounds with a similar aromatic ring structure and biological activities.
Uniqueness
3-(5-Methylfuran-2-yl)butan-1-amine is unique due to its specific substitution pattern on the furan ring and the presence of the butan-1-amine chain. This combination of features provides distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
3-(5-methylfuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C9H15NO/c1-7(5-6-10)9-4-3-8(2)11-9/h3-4,7H,5-6,10H2,1-2H3 |
InChI-Schlüssel |
HCIBAHXXYTYLPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C(C)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylicacid](/img/structure/B13611675.png)
![tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate](/img/structure/B13611681.png)


